molecular formula C18H24N2O3S B14813564 (2E)-N-(cyclohexylcarbamothioyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

(2E)-N-(cyclohexylcarbamothioyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B14813564
M. Wt: 348.5 g/mol
InChI Key: XLBUFPUHIPSWDF-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(cyclohexylamino)carbonothioyl]-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic compound with a unique structure that includes a cyclohexylamino group, a carbonothioyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(cyclohexylamino)carbonothioyl]-3-(3,4-dimethoxyphenyl)acrylamide typically involves the reaction of cyclohexylamine with carbon disulfide to form the cyclohexylamino carbonothioyl intermediate. This intermediate is then reacted with 3-(3,4-dimethoxyphenyl)acrylamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(cyclohexylamino)carbonothioyl]-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(cyclohexylamino)carbonothioyl]-3-(3,4-dimethoxyphenyl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(cyclohexylamino)carbonothioyl]-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(cyclohexylamino)carbonothioyl]-3-(3,4-dimethoxyphenyl)acrylamide can be compared with other compounds that have similar structural features, such as:
    • N-[(cyclohexylamino)carbonothioyl]-3-(4-methoxyphenyl)acrylamide
    • N-[(cyclohexylamino)carbonothioyl]-3-(3,4-dihydroxyphenyl)acrylamide

Uniqueness

The uniqueness of N-[(cyclohexylamino)carbonothioyl]-3-(3,4-dimethoxyphenyl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

(E)-N-(cyclohexylcarbamothioyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H24N2O3S/c1-22-15-10-8-13(12-16(15)23-2)9-11-17(21)20-18(24)19-14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H2,19,20,21,24)/b11-9+

InChI Key

XLBUFPUHIPSWDF-PKNBQFBNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC(=S)NC2CCCCC2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC(=S)NC2CCCCC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.